2-{[5-(3,4-dimethylphenyl)-1,3-oxazol-2-yl]sulfanyl}-N-(4-fluoro-3-methylphenyl)acetamide
Description
This compound is a sulfanyl acetamide derivative featuring a 1,3-oxazole core substituted at the 5-position with a 3,4-dimethylphenyl group. The acetamide moiety is further modified with a 4-fluoro-3-methylphenyl substituent at the nitrogen atom.
Properties
IUPAC Name |
2-[[5-(3,4-dimethylphenyl)-1,3-oxazol-2-yl]sulfanyl]-N-(4-fluoro-3-methylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19FN2O2S/c1-12-4-5-15(8-13(12)2)18-10-22-20(25-18)26-11-19(24)23-16-6-7-17(21)14(3)9-16/h4-10H,11H2,1-3H3,(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRZCCOTZXYGGQR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=CN=C(O2)SCC(=O)NC3=CC(=C(C=C3)F)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19FN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural Analogues with Oxazole/Oxadiazole Cores
a. N-(2-Chloro-4-fluorophenyl)-2-{[5-(3,4-dimethylphenyl)-1,3-oxazol-2-yl]sulfanyl}acetamide (F465-0647)
- Structure : Differs by substituting the acetamide’s phenyl group with 2-chloro-4-fluorophenyl instead of 4-fluoro-3-methylphenyl.
- Properties: Molecular weight = 390.86 g/mol.
b. 5-[(4-Chlorophenoxy)methyl]-1,3,4-oxadiazol-2-yl-N-(3,4-dimethylphenyl)-2-sulfanyl acetamide (7o)
- Structure: Replaces the oxazole with a 1,3,4-oxadiazole ring and introduces a chlorophenoxy group.
- Activity : Exhibited potent antibacterial activity against Salmonella typhi and Staphylococcus aureus, surpassing ciprofloxacin in efficacy. The oxadiazole ring may enhance hydrogen bonding with bacterial targets compared to oxazole .
c. 2-{[5-(4-tert-Butylphenyl)-4-(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl}-N-(3-fluorophenyl)acetamide
- Structure : Features a triazole ring with tert-butyl and methoxy groups.
- Properties : Increased steric hindrance from tert-butyl may reduce solubility but improve receptor selectivity .
Pharmacological Profiles
Physicochemical Properties
- Lipophilicity : Fluorine and chlorine atoms increase logP values, enhancing blood-brain barrier penetration (e.g., F465-0647 vs. target compound) .
- Solubility : Oxadiazole derivatives (e.g., 7o) may exhibit lower aqueous solubility due to planar aromatic cores compared to oxazole-based compounds .
Crystallographic Insights
For example, dihedral angles between aromatic rings in dichlorophenyl derivatives influence molecular packing and dimerization .
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